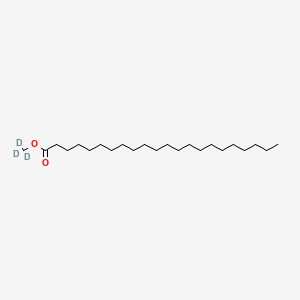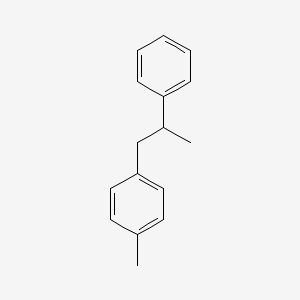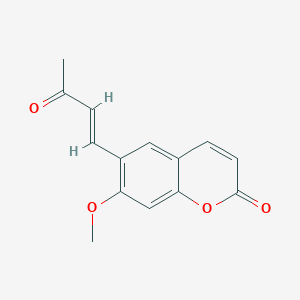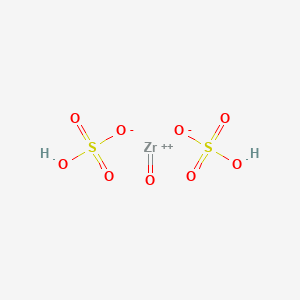
Docosanoic Acid Methyl-d3 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideuteriomethyl docosanoate: is a deuterated fatty acid ester, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in studies involving metabolic pathways, reaction mechanisms, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl docosanoate typically involves the deuteration of a precursor compound. One common method is the alkylation of acetylacetone with deuterated methyl iodide (CD3I), followed by further deuteration through keto-enol tautomerism to yield the desired trideuteriomethyl group . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 .
Industrial Production Methods: Industrial production of trideuteriomethyl docosanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the high isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trideuteriomethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trideuteriomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trideuteriomethyl docosanoic acid, while reduction could produce trideuteriomethyl docosanol.
Scientific Research Applications
Chemistry: Trideuteriomethyl docosanoate is used as a tracer in studies involving fatty acid metabolism and lipidomics. Its deuterium labeling allows for precise tracking of metabolic pathways using mass spectrometry .
Biology: In biological research, this compound can be used to study the incorporation and metabolism of fatty acids in cells and tissues. It helps in understanding the dynamics of lipid metabolism and the role of specific fatty acids in cellular processes .
Medicine: Trideuteriomethyl docosanoate is valuable in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid-based drugs. It can also be used in the development of deuterated drugs with improved metabolic stability .
Industry: In the industrial sector, this compound can be used in the production of deuterated materials for various applications, including advanced lubricants and specialty chemicals .
Mechanism of Action
The mechanism of action of trideuteriomethyl docosanoate involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated counterpart. The deuterium atoms, however, provide a distinct mass difference that can be detected using analytical techniques like mass spectrometry. This allows researchers to study the compound’s distribution and transformation in biological systems .
Comparison with Similar Compounds
- Trideuteriomethyl octanoate
- Trideuteriomethyl hexadecanoate
- Trideuteriomethyl eicosanoate
Comparison: Trideuteriomethyl docosanoate is unique due to its longer carbon chain compared to other trideuteriomethyl fatty acid esters. This longer chain length can influence its physical properties, metabolic pathways, and applications. For instance, it may have different solubility characteristics and interact differently with biological membranes compared to shorter-chain analogs .
Properties
Molecular Formula |
C23H46O2 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
InChI Key |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)





